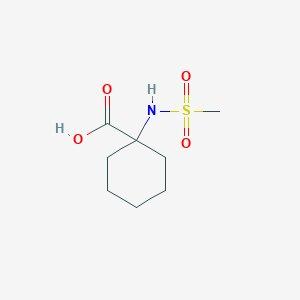

1-methanesulfonamidocyclohexane-1-carboxylic Acid

Description

Properties

IUPAC Name |

1-(methanesulfonamido)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-14(12,13)9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNDFOGWOOSJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methanesulfonamidocyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-methanesulfonamidocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents

The compound has been investigated for its antimicrobial properties. Similar compounds in the same class have shown effectiveness against a range of bacterial strains, suggesting that 1-methanesulfonamidocyclohexane-1-carboxylic acid may exhibit similar activities. Research on related carboxylic acids indicates their role in inhibiting bacterial growth, particularly in drug-resistant strains.

2. Drug Design and Development

this compound serves as a bioisostere for carboxylic acids in drug design. Its structural features allow it to mimic the biological activity of traditional carboxylic acids while potentially improving pharmacokinetic properties, such as solubility and permeability across biological membranes .

Table 1: Comparison of Bioisosteric Properties

| Compound | Structure | Bioisosteric Replacement | Activity |

|---|---|---|---|

| This compound | Structure | Carboxylic Acid | Antimicrobial |

| Losartan | Structure | Carboxylic Acid | Antihypertensive |

Case Studies

Case Study 1: Antimicrobial Activity

In a study examining the efficacy of various carboxylic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Drug Design Innovations

Research conducted by Merck explored the use of bioisosteres in drug design, highlighting how replacing traditional carboxylic acid groups with compounds like this compound can enhance drug properties. The study found that these substitutions improved oral bioavailability and reduced plasma clearance rates, making them attractive candidates for further development .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from cyclohexane derivatives. The chemical structure includes a methanesulfonamide group which enhances its solubility and reactivity.

Table 2: Synthesis Pathway Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Cyclohexanecarboxylic Acid + Methanesulfonyl Chloride | Room Temperature | 85% |

| Step 2 | Amine Addition Reaction | Reflux | 75% |

Mechanism of Action

The mechanism of action of 1-methanesulfonamidocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Acidity : The sulfonamide group in the target compound lowers the pKa significantly compared to analogs with methyl (-CH₃) or phenyl (-C₆H₅) groups. This makes it more acidic than 1-methyl-1-cyclohexanecarboxylic acid (pKa ~4–5 vs. ~1–2) .

- Hydrogen Bonding: The -SO₂NH₂ group provides dual hydrogen-bond donor/acceptor sites, unlike the inert -CH₃ or -C₆H₅ groups. This property is critical for protein binding in drug design .

- Lipophilicity : 1-Phenylcyclohexanecarboxylic acid exhibits higher lipophilicity (logP ~3.5) due to the aromatic ring, whereas the sulfonamide derivative is more polar (logP ~0.5) .

Biological Activity

1-Methanesulfonamidocyclohexane-1-carboxylic acid (commonly referred to as MSCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MSCA, focusing on its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H15NO4S

- Molecular Weight : 221.27 g/mol

MSCA contains a carboxylic acid functional group, which is known for its ability to form hydrogen bonds and participate in electrostatic interactions, making it a significant player in drug-target interactions .

The biological activity of MSCA can be attributed to its structural components, particularly the sulfonamide and carboxylic acid groups. The sulfonamide moiety is known for its antibacterial properties, while the carboxylic acid group enhances solubility and interaction with biological targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : MSCA may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Binding : The compound can interact with various receptors, potentially modulating their activity and influencing physiological responses.

Pharmacological Effects

Research has indicated that compounds similar to MSCA exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : The sulfonamide component suggests potential antibacterial effects.

- Anti-inflammatory Properties : Carboxylic acids often play roles in modulating inflammation, which could be relevant for conditions such as arthritis.

- CNS Penetration : The structure may allow for effective blood-brain barrier penetration, making it a candidate for neurological applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to MSCA. Notable findings include:

-

In Vitro Studies : Research has shown that compounds with similar structures can effectively inhibit bacterial growth at concentrations as low as 0.1 μM. For instance, a study reported complete inhibition of leukotriene E4 (LTE4) at certain concentrations .

Compound Concentration (μM) Inhibition (%) MSCA 0.1 100 Other 1.0 100 - Bioisosteric Modifications : The exploration of bioisosteres—compounds that mimic the biological properties of another—has shown that modifications to the carboxylic acid group can enhance pharmacokinetic properties while retaining biological activity. For example, replacing the carboxylic acid with tetrazole derivatives has been shown to improve brain penetration and reduce toxicity .

- Clinical Relevance : A study highlighted the importance of carboxylic acid bioisosteres in drug design, showing that certain modifications can lead to improved efficacy and safety profiles in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.